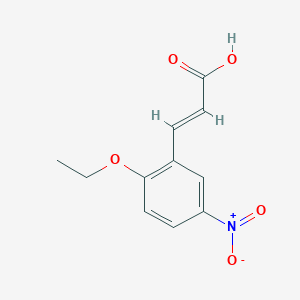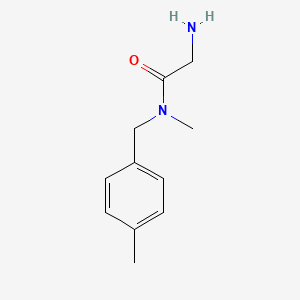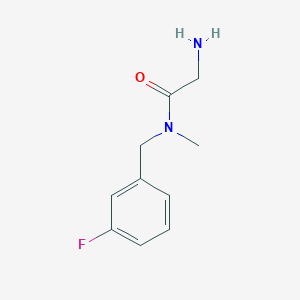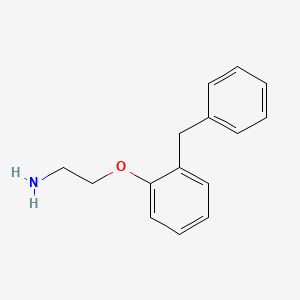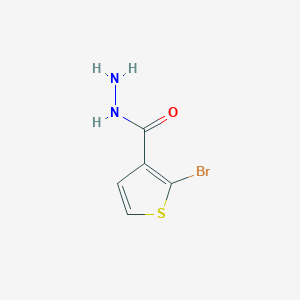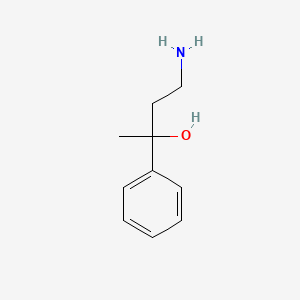
4-Amino-2-phenylbutan-2-ol
Übersicht
Beschreibung
4-Amino-2-phenylbutan-2-ol is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . It is also known as PPA (phenylpropanolamine), a synthetic drug that was previously used as a decongestant and appetite suppressant.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H15NO . Detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC, and more . Unfortunately, specific details about the molecular structure analysis of this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These properties include color, density, hardness, and melting and boiling points . Unfortunately, specific physical and chemical properties of this compound are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Chaperone in Protein Folding
4-Phenylbutyric acid, a related compound, has been studied for its role as a chemical chaperone that helps in protein folding. This compound prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. The ER is crucial for folding proteins for membrane use or secretion, and failure in maintaining ER homeostasis can lead to protein misfolding and subsequent cellular pathology. By aiding protein folding in the ER, 4-Phenylbutyric acid can attenuate the activation of the unfolded protein response (UPR) and potentially alleviate various pathologies related to protein misfolding (Kolb et al., 2015).
Advanced Study of Peptides
The spin label amino acid TOAC has been used in studies of peptides and peptide synthesis. TOAC incorporation into peptides helps in analyzing backbone dynamics and peptide secondary structure using various physical techniques like EPR spectroscopy, X-ray crystallography, and NMR, among others. This approach has facilitated the investigation of peptide interactions with membranes and other proteins, showcasing the utility of amino acid derivatives in advanced biochemical research (Schreier et al., 2012).
Electrochemical Detection of Amino Acids
Research on sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for electrochemical detection of amino acids like phenylalanine, tyrosine, and tryptophan has shown significant advancements. These developments highlight the interdisciplinary character of such studies, bringing together chemistry, biochemistry, and bioengineering to create devices that can efficiently detect amino acids, which has implications for medicine, pharmacy, and the study of diseases associated with these amino acids (Dinu & Apetrei, 2022).
Biomarker Analysis
4-Aminobiphenyl, another related compound, is a major carcinogen whose adducted form, N-deoxyguanosine-C8-4-aminobiphenyl, serves as a biomarker for cancer risk assessment. The review on the analysis of this biomarker discusses the metabolism, carcinogenicity, and modern techniques for detection and quantitation in biological samples, which is crucial for understanding the environmental and health impacts of exposure to carcinogens (Chen et al., 2018).
Eigenschaften
IUPAC Name |
4-amino-2-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOUHHTBQKYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-](/img/structure/B3207457.png)
![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)
![2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3207466.png)
![4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3207470.png)
![2-Amino-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3207471.png)
![Hexyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3207474.png)

